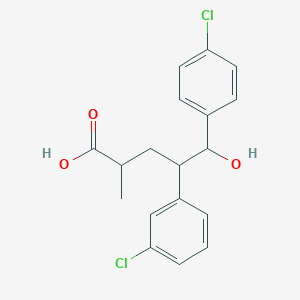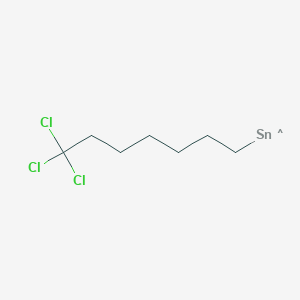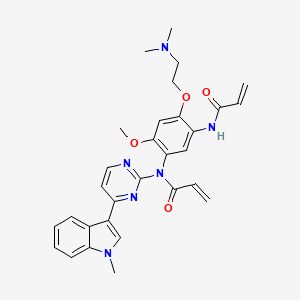![molecular formula C9H14ClN3O B13360646 2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)
2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
准备方法
The synthesis of 2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide typically involves the reaction of 2-chloroacetamide with 2-isobutyl-1,2-dihydro-3H-pyrazole-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical products with specific properties.
作用机制
The mechanism of action of 2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby reducing inflammation or inhibiting tumor growth.
相似化合物的比较
2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide can be compared with other pyrazole derivatives, such as:
2-Chloro-N-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide: Similar structure but with a methyl group instead of an isobutyl group.
2-Chloro-N-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide: Similar structure but with a phenyl group instead of an isobutyl group.
The uniqueness of 2-Chloro-N-(2-isobutyl-1,2-dihydro-3H-pyrazol-3-ylidene)acetamide lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C9H14ClN3O |
|---|---|
分子量 |
215.68 g/mol |
IUPAC 名称 |
2-chloro-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C9H14ClN3O/c1-7(2)6-13-8(3-4-11-13)12-9(14)5-10/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
InChI 键 |
LECIRESSUIYQEI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=CC=N1)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13360563.png)
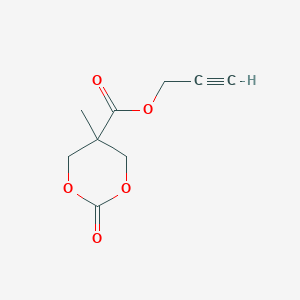
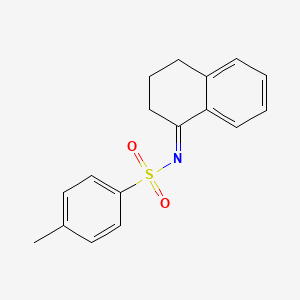
![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)
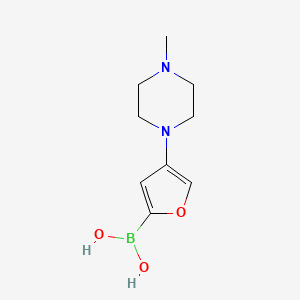
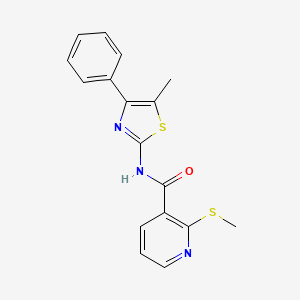

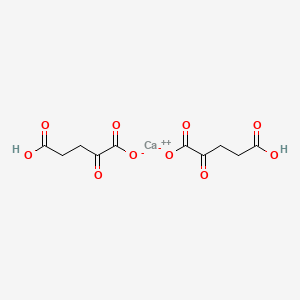
![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
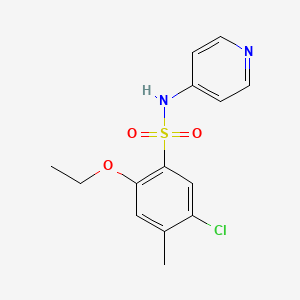
![N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine](/img/structure/B13360615.png)
